PF-4708671

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

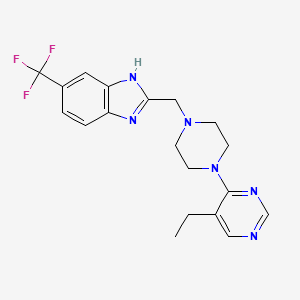

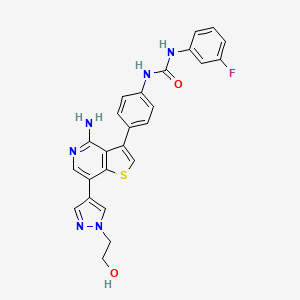

This compound, also known as PF-4708671, is a selective p70 ribosomal S6 kinase (S6K1) inhibitor . It inhibits S6K1 with a Ki of 20 nM and IC 50 of 160 nM, while having no effect on the closely related RSK and MSK kinases .

Molecular Structure Analysis

The empirical formula of this compound is C19H21F3N6 . Its molecular weight is 390.41 .Chemical Reactions Analysis

The compound binds to the ATP binding site, lying along the P-loop, while the activation loop stays in the inactive form .Physical and Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 390.41 .科学研究应用

1. 抑制 p70 核糖体 S6 激酶 (S6K1) PF-4708671 是一种新型且高度特异性的 p70 核糖体 S6 激酶 (S6K1) 抑制剂 {svg_1}. 它阻止 S6K1 介导的 S6 蛋白磷酸化,以响应 IGF1 {svg_2}. 这种抑制已被提出作为治疗癌症和胰岛素抵抗的策略 {svg_3}.

信号通路解剖

this compound 用于微摩尔浓度范围,以解剖 mTORC1 下游的信号通路 {svg_4} {svg_5}. 它有助于研究 p70S6K1 的功能 {svg_6} {svg_7}.

磷酸化的诱导

this compound 诱导 S6K1 T 环和疏水基序的磷酸化 {svg_8} {svg_9}. 这种作用取决于 mTORC1 {svg_10} {svg_11}.

癌症治疗

this compound 抑制 S6K1 被提议作为一种治疗癌症的策略 {svg_12}. 它已被发现阻碍非小细胞肺癌的生长 {svg_13}.

细胞周期调控

this compound 被发现导致细胞周期在 G0-G1 期停滞 {svg_14}. 这有助于控制癌细胞的增殖 {svg_15}.

肿瘤发生的抑制

this compound 被发现体外和体内抑制肿瘤发生 {svg_16}. 这使其成为癌症治疗的潜在治疗靶点 {svg_17}.

作用机制

- Activated S6K1 plays a key role in metabolism, protein translation initiation, and mitochondrial function .

- Notably, PF-4708671 does not significantly inhibit closely related S6K2 isoform or other AGC kinases (Akt1, Akt2, PKA, PKCα, PKCϵ, PRK2, ROCK2, RSK1, RSK2, or SGK1) .

- It specifically inhibits mitochondrial respiratory chain Complex I, leading to AMP-activated protein kinase (AMPK) phosphorylation and activation independently of S6K1 .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

生化分析

Biochemical Properties

PF-4708671 specifically inhibits the S6K1 isoform with a Ki of 20 nM and IC50 of 160 nM . It prevents the S6K1-mediated phosphorylation of S6 protein in response to IGF1 . It has been proposed to be a highly specific inhibitor of p70S6K1 .

Cellular Effects

This compound drastically inhibits cell proliferation and invasion ability in various cell lines in vitro, causing cell cycle arrest in G0-G1 phase . It significantly reduces the expression levels of p-p70S6K and the downstream effector S6 . On the contrary, the downstream protein levels of BAD, Caspase3, and ERK increase after treatment with this compound .

Molecular Mechanism

This compound prevents the S6K1-mediated phosphorylation of S6 protein in response to IGF1 . It has no effect upon the PMA-induced phosphorylation of substrates of the highly related RSK (p90 ribosomal S6 kinase) and MSK (mitogen- and stress-activated kinase) kinases . It induces AMP-activated protein kinase (AMPK) phosphorylation and activation independently of p70S6K1, due to specific inhibition of mitochondrial respiratory chain Complex I .

Temporal Effects in Laboratory Settings

This compound has been shown to have long-term effects on cellular function observed in in vitro studies . It significantly reduces the expression levels of p-p70S6K and the downstream effector S6 . The downstream protein levels of BAD, Caspase3, and ERK increase after treatment with this compound .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have significant effects on cortical and hippocampal blood flow . It significantly lowered regional blood flow in the cortex and hippocampus of Eker rats .

Metabolic Pathways

This compound is involved in the regulation of the mammalian target of rapamycin (mTOR) signaling pathway . It prevents the S6K1-mediated phosphorylation of S6 protein in response to IGF1 .

Transport and Distribution

It is known to be a cell-permeable compound .

Subcellular Localization

It is known to inhibit p70S6K1, which is located in both the cytoplasm and the nucleus .

属性

IUPAC Name |

2-[[4-(5-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N6/c1-2-13-10-23-12-24-18(13)28-7-5-27(6-8-28)11-17-25-15-4-3-14(19(20,21)22)9-16(15)26-17/h3-4,9-10,12H,2,5-8,11H2,1H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLPQCAQRNSVHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=CN=C1N2CCN(CC2)CC3=NC4=C(N3)C=C(C=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680074 |

Source

|

| Record name | 2-[[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255517-76-0 |

Source

|

| Record name | 2-[[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1255517-76-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide](/img/structure/B612193.png)

![ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate](/img/structure/B612195.png)